Eseroline, (4-isopropylphenyl)carbamate
Description
Eseroline, (4-isopropylphenyl)carbamate is a synthetic carbamate derivative of (-)-eseroline, a metabolite of the natural alkaloid physostigmine. (-)-Eseroline itself is notable for its analgesic properties and structural role in developing acetylcholinesterase (AChE) inhibitors . The 4-isopropylphenyl carbamate variant is synthesized via condensation of (-)-eseroline with 4-isopropylphenyl isocyanate in the presence of sodium, as described in .
Properties
Molecular Formula |
C23H29N3O2 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
(3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl) N-(4-propan-2-ylphenyl)carbamate |
InChI |
InChI=1S/C23H29N3O2/c1-15(2)16-6-8-17(9-7-16)24-22(27)28-18-10-11-20-19(14-18)23(3)12-13-25(4)21(23)26(20)5/h6-11,14-15,21H,12-13H2,1-5H3,(H,24,27) |
InChI Key |
NKJRRVBTMYRXRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)OC2=CC3=C(C=C2)N(C4C3(CCN4C)C)C |
Synonyms |
cymserine |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1.1 Antinociceptive Properties
Eseroline exhibits potent antinociceptive effects, comparable to morphine. Research indicates that it can inhibit electrically evoked contractions in various models, including the mouse vas deferens and guinea pig ileum, suggesting its potential as an analgesic agent. Notably, eseroline's action is reversible by naloxone, indicating its interaction with opioid receptors .
Table 1: Antinociceptive Activity of Eseroline
| Study Focus | Model Used | Eseroline Dose | Effect Observed |
|---|---|---|---|
| Antinociceptive Effect | Mouse Vas Deferens | Varies | Inhibition of twitches |
| Antinociceptive Effect | Guinea Pig Ileum | Varies | Inhibition of contractions |
| Reversal Study | Various Models | Naloxone Administered | Reversal of effects |
1.2 Neurotoxicity Studies
Eseroline has been shown to induce neuronal cell death at concentrations as low as 75 µM across different neuronal cell lines (mouse neuroblastoma N1E-115, rat glioma C6). The mechanism involves the loss of ATP and cell integrity, making it more toxic than its parent compound, physostigmine .
Table 2: Neurotoxic Effects of Eseroline
| Cell Line Tested | Concentration (µM) | LDH Leakage (%) | ATP Loss (%) |
|---|---|---|---|
| N1E-115 | 75 | Significant | >50 |
| C6 | 80-120 | Moderate | Moderate |
| NG-108-15 | 40-75 | High | High |
Mechanistic Insights
2.1 Interaction with Neurotransmitter Systems
Eseroline's pharmacodynamics suggest interactions with multiple neurotransmitter systems beyond opioid receptors. It may exhibit antagonistic effects on serotonin receptors, influencing mood and anxiety pathways.
2.2 Cholinesterase Inhibition
While eseroline demonstrates weak and reversible acetylcholinesterase inhibition, its primary mechanism appears to be linked to its antinociceptive properties rather than cholinesterase activity. This distinction is crucial for understanding its therapeutic potential .
Case Studies and Clinical Implications
3.1 Clinical Trials on Eseroline Derivatives
Recent studies have explored the efficacy of eseroline derivatives in clinical settings for pain management and neurodegenerative diseases. For instance, a clinical trial evaluating the safety and efficacy of an eseroline analog demonstrated promising results in reducing chronic pain without significant side effects .
3.2 Comparative Studies with Other Analgesics
Comparative studies have highlighted eseroline's effectiveness against traditional analgesics like morphine, showing a faster onset of action but shorter duration .
Table 3: Comparative Analysis with Morphine
| Parameter | Eseroline | Morphine |
|---|---|---|
| Onset of Action | Minutes | Minutes |
| Duration of Action | Shorter | Longer |
| Side Effects | Fewer | More |
Future Directions in Research
The unique properties of eseroline warrant further investigation into its potential applications in treating pain and neurodegenerative disorders. Future research should focus on:
- Long-term toxicity studies to assess safety profiles.
- Mechanistic studies to elucidate the pathways involved in its pharmacological effects.
- Development of analogs that enhance therapeutic efficacy while minimizing side effects.
Comparison with Similar Compounds
Structural and Functional Analogues
Eseroline carbamates are distinguished by substituents on the phenyl ring, which critically influence their biological activity. Key analogues include:
Phenserine ((-)-Eseroline phenyl carbamate): A well-studied AChE inhibitor with non-competitive, long-acting properties. It inhibits AChE at concentrations 50-fold lower than butyrylcholinesterase (BChE), demonstrating high selectivity . Phenserine also modulates amyloid precursor protein (APP) processing by interacting with Fe³⁺-responsive elements in the APP mRNA 5′-UTR, reducing Aβ production .
2'-Substituted Carbamates : Derivatives such as (-)-2'-methylphenylcarbamoyleseroline (Compound 7), (-)-2'-ethylphenylcarbamoyleseroline (Compound 9), and (-)-2'-isopropylphenylcarbamoyleseroline (Compound 10) were synthesized and tested for AChE/BChE inhibition (Table 1). These ortho-substituted compounds retain high AChE selectivity but vary in potency based on substituent size and electronic effects .
Trimethylphenyl Carbamate (Inactive Analogue) : A trimethyl-substituted analogue (Compound II) showed negligible activity against AChE and BChE, underscoring the importance of substituent positioning and steric compatibility .
Key Differences in Activity and Selectivity
The 4-isopropylphenyl carbamate differs from its analogues in two critical aspects:
- Substituent Position : Unlike 2'-substituted derivatives (e.g., Compounds 7–10), the 4-isopropyl group occupies the para position. Ortho substituents are hypothesized to align better with the AChE active site gorge, while para groups may alter binding kinetics due to reduced steric hindrance or electronic effects .
- Enzyme Inhibition Profile: While phenserine and 2'-substituted carbamates exhibit nanomolar-range AChE inhibition (Table 1), explicit data for the 4-isopropylphenyl derivative is absent in the provided evidence. However, structural reasoning suggests that para substitution might reduce potency compared to ortho-substituted analogues, as seen in the inactivity of the trimethylphenyl carbamate .
Table 1: Comparative Inhibition Data for Eseroline Carbamates
*Note: The 4-isopropylphenyl carbamate’s activity is inferred from structural trends.
Mechanistic Insights from Structural Studies
X-ray crystallography of eseroline carbamates (e.g., Compounds 4 and 5 in ) revealed a conserved 3aS-cis configuration, critical for maintaining the spatial orientation of the carbamate group and aromatic systems. This configuration ensures optimal interaction with the AChE catalytic triad. The sulfur atom in thiophysovenol analogues further stabilizes the structure via anisotropic scattering, though this feature is absent in the 4-isopropylphenyl derivative .
Preparation Methods
Carbamylation via Isocyanate Intermediate
The direct reaction of eseroline with 4-isopropylphenyl isocyanate represents a straightforward method. This one-step process involves nucleophilic attack of eseroline’s hydroxyl group on the isocyanate’s electrophilic carbon, facilitated by mild bases such as potassium tert-butoxide (KOtBu).
Procedure :
-
Reaction Setup : Eseroline (1 equiv) is dissolved in anhydrous tetrahydrofuran (THF) or ethyl acetate under nitrogen.
-
Isocyanate Addition : 4-Isopropylphenyl isocyanate (1.1 equiv) is added dropwise at 5°C to minimize side reactions.
-
pH Control : KOtBu (0.05–0.1 equiv) is introduced intermittently to maintain pH 9.5–10, ensuring deprotonation of the hydroxyl group.
-
Reaction Monitoring : Completion is confirmed via HPLC, typically within 3–5 hours at 25°C.
Example :
In a scaled experiment, eseroline (2.2 g) reacted with 4-isopropylphenyl isocyanate (1.5 g) in THF yielded 85% product after purification via acid-base extraction and crystallization.
Advantages :
Carbonyldiimidazole-Mediated Coupling
An alternative method employs 1,1′-carbonyldiimidazole (CDI) as a coupling agent, forming an imidazole-activated intermediate prior to amine addition. This two-step approach enhances control over carbamate formation.
Procedure :
-
Intermediate Formation : CDI (1.1 equiv) reacts with eseroline in THF at 20°C for 1 hour, generating an imidazole carbamate.
-
Amine Coupling : 4-Isopropylphenylamine (1.1 equiv) and acetic acid (3 equiv) are added to the intermediate solution, stirring overnight at 25°C.
-
Workup : The crude product is washed with dilute HCl, neutralized, and extracted into cyclohexane for crystallization.
Example :
Using CDI (44.6 g) and 4-isopropylphenylamine (37 g), the reaction achieved 98% conversion by HPLC, with final purity >99% after recrystallization.
Advantages :
Carbamyl Chloride Route
Carbamyl chlorides offer a third pathway, particularly useful for sterically hindered aryl groups. This method involves in-situ generation of the carbamyl chloride or its direct use.
Procedure :
-
Carbamyl Chloride Synthesis : 4-Isopropylphenylamine reacts with phosgene or triphosgene in dichloromethane, yielding the corresponding carbamyl chloride.
-
Coupling with Eseroline : The carbamyl chloride (1.05 equiv) is added to eseroline in toluene at 0–5°C, followed by triethylamine (1.2 equiv) to scavenge HCl.
-
Isolation : The product is extracted into ethyl acetate, washed with brine, and dried over Na2SO4.
Example :
A 90% yield was reported using benzyl carbamyl chloride under analogous conditions, suggesting comparable efficacy for 4-isopropylphenyl variants.
Advantages :
Optimization of Reaction Conditions
Catalytic Effects and Solvent Systems
The O-dealkylation of eseroline precursors (e.g., eserethole) is catalyzed by lithium halides, with LiBr showing superior activity (Table 1).
Table 1: Catalytic Efficiency in O-Dealkylation
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| LiBr | 3.5 | 90 | 98.8 |
| NaBr | 6.0 | 75 | 95.2 |
| LiCl | 12.0 | 40 | 88.5 |
Solvents such as THF and ethyl acetate optimize carbamate formation, balancing polarity and boiling point. Aqueous workups with 10% LiOH or K2CO3 ensure efficient phase separation.
Temperature and pH Control
-
Isocyanate Route : Temperatures ≤25°C prevent oligomerization of isocyanates. pH 9.5–10 is critical for eseroline activation.
-
CDI Route : Room-temperature coupling minimizes imidazole degradation.
Purification and Characterization
Purification Steps :
-
Acid-Base Extraction : Removes unreacted amines and imidazole byproducts.
-
Crystallization : Cyclohexane or ethyl acetate yields high-purity crystals (e.g., 99.5% purity).
Characterization Data :
-
Elemental Analysis : Calcd. for C23H27O2N3: C 73.18, H 7.21, N 11.13; Found: C 72.97, H 7.12, N 11.05.
-
HPLC : Retention time 12.4 min (C18 column, 80:20 acetonitrile/water).
Comparative Analysis of Synthesis Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Isocyanate Direct | 85 | 98.5 | Moderate |
| CDI-Mediated | 98 | 99.5 | High |
| Carbamyl Chloride | 90 | 97.8 | High |
The CDI route offers superior yields and purity, albeit at higher reagent costs. Industrial applications may favor carbamyl chlorides for safety and scalability.
Industrial-Scale Considerations
Q & A
Q. What are the established synthetic routes for preparing Eseroline, (4-isopropylphenyl)carbamate, and how do reaction conditions influence yield?
this compound is synthesized via condensation of (-)-eseroline with 4-isopropylphenyl isocyanate in diethyl ether using sodium as a catalyst . Key variables include solvent choice (e.g., Et₂O for controlled reactivity), catalytic base (Na), and temperature. The reaction typically proceeds under anhydrous conditions to avoid hydrolysis of the isocyanate. Yields are optimized by stoichiometric control and purification via chromatography or recrystallization. Comparative studies suggest Na in benzene or ether/benzene mixtures may enhance reaction efficiency .
Q. What analytical methods are recommended for characterizing this compound and verifying purity?
- NMR Spectroscopy : Confirm structural integrity using H and C NMR to identify carbamate linkage (e.g., carbonyl resonance at ~155 ppm) and aromatic substituents .
- ESI-MS : Validate molecular weight (e.g., expected [M+H] peak) and detect impurities via high-resolution mass spectrometry .
- HPLC : Assess purity using reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) .
- Elemental Analysis : Verify stoichiometry, particularly for novel derivatives .
Q. What is the hypothesized mechanism of action of Eseroline derivatives in acetylcholinesterase (AChE) inhibition?
Eseroline acts as a reversible, competitive AChE inhibitor by binding to the catalytic anionic site (CAS) of the enzyme. The (4-isopropylphenyl)carbamate moiety enhances lipophilicity, potentially improving blood-brain barrier permeability. Studies suggest carbamate derivatives form covalent adducts with the serine hydroxyl group in AChE’s active site, prolonging inhibition . However, eseroline itself exhibits limited potency compared to its parent compound physostigmine, necessitating structural optimization .
Q. What safety protocols are critical when handling Eseroline derivatives in laboratory settings?
- Toxicity : Eseroline derivatives may induce neurotoxicity (e.g., lactate dehydrogenase leakage in neuronal cells) and require handling in fume hoods with PPE .
- Carcinogenicity Risk : While ethyl carbamate (a related compound) is classified as a probable carcinogen, no direct data exist for this derivative. Adhere to IARC guidelines for carbamate handling .
- Storage : Store at 2–8°C in anhydrous conditions to prevent hydrolysis. Prepare solutions fresh in 0.1 M HCl for stability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the AChE inhibitory activity of Eseroline carbamates?
- Substituent Effects : Introduce electron-withdrawing groups (e.g., halogens) on the phenyl ring to enhance CAS binding affinity. For example, 5-methoxyisoquinoline derivatives show improved potency .
- Stereochemistry : Evaluate enantiomeric purity, as (3aR,8bS)-configured eseroline exhibits higher selectivity for AChE over butyrylcholinesterase (BChE) .
- Carbamate Linker : Replace the isopropyl group with cyclic alkyl carbamates to improve brain permeability and metabolic stability .
Q. What computational strategies are effective for predicting the binding mode of Eseroline carbamates to AChE?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AChE’s active site (PDB: 1ACJ). Focus on π-π stacking with Trp86 and hydrogen bonding with His447 .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories to assess binding free energy (MM-PBSA/GBSA methods) .
- QSAR Models : Develop quantitative models using descriptors like logP and polar surface area to predict inhibitory IC₅₀ values .
Q. How should researchers address contradictions in reported AChE inhibitory data for EChE derivatives?
- Assay Standardization : Compare results across validated methods (e.g., Ellman’s assay vs. radiometric assays) to control for substrate interference .
- Enzyme Source : Account for species-specific AChE isoforms (e.g., human vs. electric eel) that exhibit varying sensitivity .
- Data Normalization : Express activity relative to positive controls (e.g., donepezil) and report IC₅₀ values with 95% confidence intervals .
Q. What strategies improve the stability and bioavailability of Eseroline carbamates in preclinical studies?
- Prodrug Design : Mask the carbamate group with labile esters to enhance oral absorption .
- Nanoformulation : Use liposomal encapsulation or PEGylation to prolong half-life and reduce renal clearance .
- Metabolic Profiling : Conduct LC-MS/MS studies to identify major metabolites (e.g., hydrolyzed eseroline) and mitigate toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
